3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate

Übersicht

Beschreibung

Molecular Structure Analysis

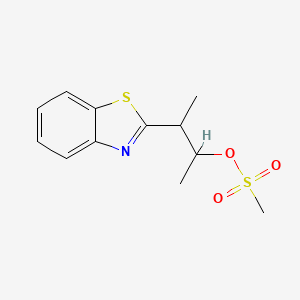

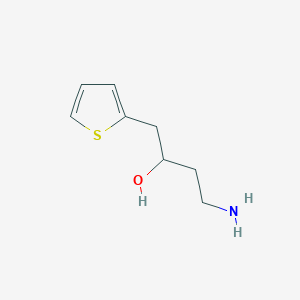

The InChI code for a similar compound, 3-(1,3-benzothiazol-2-yl)butan-2-one, is 1S/C11H11NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-7H,1-2H3 . This provides a basis for understanding the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical form of a similar compound, 3-(1,3-benzothiazol-2-yl)butan-2-one, is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

1. Antibacterial Agents

- Application Summary: Benzothiazole derivatives, specifically 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones, have been synthesized and used as potent antibacterial agents .

- Methods of Application: The compounds were synthesized using a number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one as the precursor substrates . The structures were corroborated based on IR, 1H NMR, Mass, and elemental analysis data .

- Results: The antimicrobial assay data show that the synthesized compounds manifest profound antimicrobial activity . Compounds 12b, 12e, 12f, 12o, and 12p were identified as the most potent antibacterial agents .

2. Anti-tubercular Compounds

- Application Summary: Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results: The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

3. Anti-fungal Agents

- Application Summary: Benzothiazole derivatives have been used as potent anti-fungal agents .

- Methods of Application: The specific methods of application or experimental procedures vary depending on the specific derivative and the target fungus. Typically, these compounds are synthesized in a laboratory and then tested for their anti-fungal activity using standard microbiological techniques .

- Results: The results of these studies have shown that certain benzothiazole derivatives can effectively inhibit the growth of various types of fungi .

4. Anti-oxidant Agents

- Application Summary: Benzothiazole derivatives have been used as anti-oxidant agents .

- Methods of Application: These compounds are typically synthesized in a laboratory and then tested for their anti-oxidant activity using various biochemical assays .

- Results: The results of these studies have shown that certain benzothiazole derivatives possess significant anti-oxidant activity .

5. Anti-convulsant Agents

- Application Summary: Benzothiazole derivatives have been used as anti-convulsant agents .

- Methods of Application: These compounds are typically synthesized in a laboratory and then tested for their anti-convulsant activity using various biochemical assays .

- Results: The results of these studies have shown that certain benzothiazole derivatives possess significant anti-convulsant activity .

6. Anti-inflammatory Agents

- Application Summary: Benzothiazole derivatives have been used as anti-inflammatory agents .

- Methods of Application: These compounds are typically synthesized in a laboratory and then tested for their anti-inflammatory activity using various biochemical assays .

- Results: The results of these studies have shown that certain benzothiazole derivatives possess significant anti-inflammatory activity .

Safety And Hazards

The safety information for a similar compound, 3-(1,3-benzothiazol-2-yl)butan-2-one, includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)butan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S2/c1-8(9(2)16-18(3,14)15)12-13-10-6-4-5-7-11(10)17-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBGWECOKCYWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

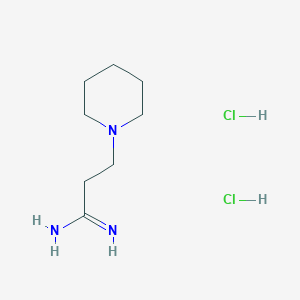

CC(C1=NC2=CC=CC=C2S1)C(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanol](/img/structure/B1377642.png)

![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)

![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one](/img/structure/B1377647.png)

![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)

methanol](/img/structure/B1377659.png)

![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377663.png)